

LC-MS Fragmentation Guide: EVT-13292540 (Pyrazole-Amide Scaffold)

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Compound of Interest

Compound Name: *4-amino-N-(1H-pyrazol-4-yl)butanamide*

Cat. No.: *B13158409*

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Executive Summary & Compound Identity

EVT-13292540 is a specific chemical entity often utilized as a building block or reference standard in the development of pyrazole-based kinase inhibitors and P2X7 receptor antagonists. Its structural core—a GABAergic chain linked to a pyrazole ring via an amide bond—presents a distinct mass spectrometric signature useful for purity analysis, metabolic stability tracking, and library validation.

Property	Details
Chemical Name	4-amino-N-(1H-pyrazol-4-yl)butanamide
Common ID	EVT-13292540
Molecular Formula	C ₇ H ₁₂ N ₄ O
Monoisotopic Mass	168.1011 Da
Precursor Ion [M+H] ⁺	169.11 Da
Primary Application	Intermediate for P2X7 antagonists; Kinase inhibitor scaffold

LC-MS Methodology & Profiling

To accurately characterize EVT-13292540, a standardized LC-MS/MS protocol is required. The polarity of the primary amine and the pyrazole ring necessitates a method capable of retaining polar basic compounds.

Experimental Protocol

- Stationary Phase: C18 Polar-Embedded Column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 2.1 x 100 mm, 1.7 μm.
 - Rationale: Standard C18 columns may result in poor retention and peak tailing for this highly polar, basic amine. Polar-embedded phases improve peak shape and retention.
- Mobile Phase A: Water + 0.1% Formic Acid (FA).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 0-2 min (2% B), 2-8 min (2% → 40% B), 8-10 min (95% B).
 - Note: The compound is expected to elute early (low logP ~ -1.3).
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.

- Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and backbone fragments.

Fragmentation Analysis (MS/MS)

The fragmentation of EVT-13292540 follows a predictable pathway governed by charge localization on the basic nitrogens (primary amine and pyrazole) and the lability of the amide bond.

Key Diagnostic Ions

m/z (Exp.)	Ion Type	Fragment Structure / Identity	Mechanism
169.1	[M+H] ⁺	Parent Ion	Protonation of primary amine or pyrazole N.
152.1	[M+H-NH ₃] ⁺	Neutral Loss of Ammonia	Loss of terminal NH ₃ from the butyl chain. Common in primary amines.
86.1	[R-CO] ⁺	Acylium Ion (GABA fragment)	Cleavage of the amide bond. Charge remains on the butyryl chain (H ₂ N-(CH ₂) ₃ -CO ⁺).
84.0	[R'-NH ₃] ⁺	Aminopyrazole Ion	Amide hydrolysis product. Protonated 4-aminopyrazole (H ₂ N-Pz-H ⁺).
69.1	[C ₄ H ₅ O] ⁺	Cyclized Lactam / Alkene	Secondary fragmentation of the m/z 86 ion (Loss of NH ₃ from acylium).

Comparative Analysis: EVT-13292540 vs. Isomers

A critical challenge in analyzing this scaffold is distinguishing it from its structural isomer, 4-(4-amino-1H-pyrazol-1-yl)butanamide, where the alkyl chain is attached to the pyrazole nitrogen rather than the exocyclic amide.

Feature	EVT-13292540 (Target)	Isomer (N-Alkyl Linkage)
Linkage	Amide (C=O)-NH-Pz	Alkyl -N-Pz
Frag. Behavior	Prominent m/z 86 (Acylium cleavage).	Minimal m/z 86. No amide bond to cleave easily.
Stability	Labile amide bond (CID sensitive).	Stable N-C bond (Requires higher CE).
Retention	Slightly more polar (Earlier elution).	Slightly less polar (Later elution).

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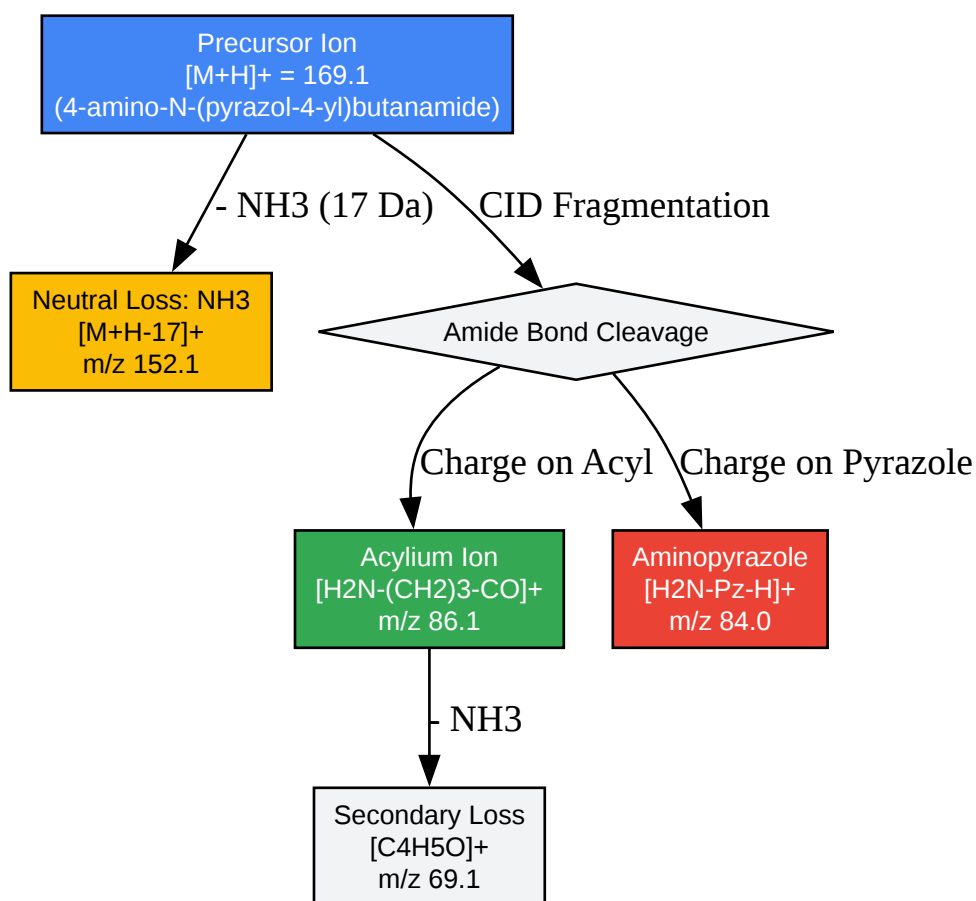
Analyst Note: If you observe a dominant peak at m/z 86, you have confirmed the amide linkage of EVT-13292540. If the spectrum is dominated by non-specific alkyl losses without the acylium ion, suspect the isomer.

Structural & Signaling Context

EVT-13292540 is not just a random chemical; it represents a strategic pharmacophore. The Pyrazole-Amide motif is a "privileged structure" in drug discovery, serving as a hinge-binder in kinase inhibitors and a key interaction point in P2X7 receptor antagonists.

Fragmentation Pathway Diagram

The following diagram illustrates the mass spectrometric dissociation of EVT-13292540.



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Caption: Proposed ESI+ fragmentation pathway of EVT-13292540 showing primary amide cleavage and neutral ammonia loss.

Biological Context: P2X7 Antagonism

This scaffold is relevant to the P2X7 receptor signaling pathway, a key target for anti-inflammatory drugs (e.g., Rheumatoid Arthritis).^{[1][2][3]} The diagram below places EVT-13292540 within this development logic.



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Caption: Role of EVT-13292540 as a chemical scaffold in the synthesis of P2X7 receptor antagonists.

References

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